

Preliminary studies on GS967 for long QT syndrome

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An In-depth Technical Guide: Preliminary Studies on GS-967 for Long QT Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long QT Syndrome (LQTS) is a genetic cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP) and polymorphic ventricular tachycardia (PVT).[1][2] These arrhythmias can lead to sudden cardiac death. A key pathological feature in some forms of LQTS is an enhancement of the late sodium current (INaL), which contributes to delayed ventricular repolarization and the formation of early afterdepolarizations (EADs), the primary triggers for TdP.[1][3]

GS-967 (also known as GS-458967) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[4] Its mechanism of action makes it a promising therapeutic candidate for counteracting the reduced repolarization reserve seen in LQTS. This technical guide summarizes the key findings from preliminary preclinical studies investigating the efficacy and mechanism of action of GS-967 in the context of Long QT Syndrome.

Mechanism of Action

GS-967 selectively inhibits the late component of the sodium current (INaL) with high potency. [4][5] This selectivity is crucial, as it has minimal effect on the peak sodium current (INaP),



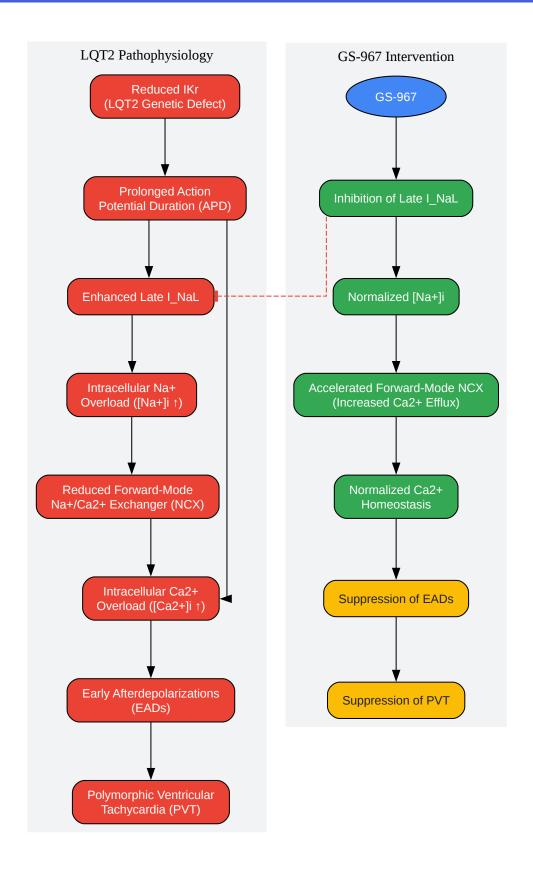




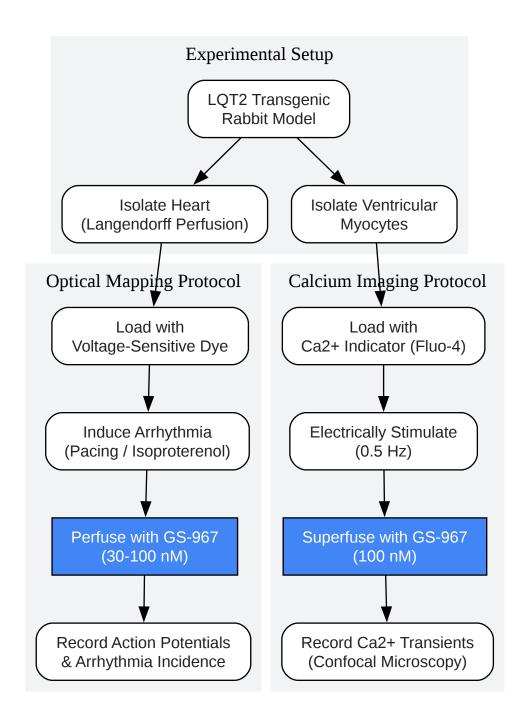
which is responsible for the rapid upstroke of the cardiac action potential.[5] By specifically targeting the aberrant late current, GS-967 can address the primary ionic disturbance in certain LQTS subtypes without significantly compromising normal cardiac conduction. The primary antiarrhythmic effect of GS-967 in LQTS models stems from its ability to prevent EADs and subsequent PVT by normalizing intracellular sodium and calcium homeostasis.[1][6]

The proposed signaling pathway for GS-967's antiarrhythmic effect in Long QT Syndrome Type 2 (LQT2) involves a cascade of ionic events initiated by the inhibition of INaL. This leads to a reduction in intracellular sodium overload, which in turn enhances the activity of the sodium-calcium exchanger (NCX) to extrude calcium from the myocyte. This ultimately reduces calcium-mediated EADs.









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